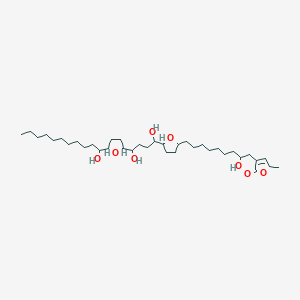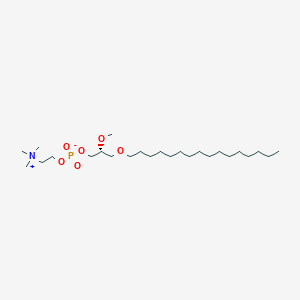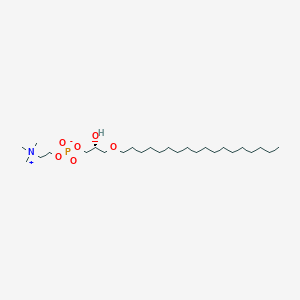
Oleoyloxazolopyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oleoyl oxazolopyridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting FAAH, which has implications in the regulation of endocannabinoid signaling.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
Oleoyl oxazolopyridine exerts its effects by inhibiting the activity of FAAH. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these bioactive lipids. The compound binds to the active site of FAAH, preventing the enzyme from interacting with its substrates. This mechanism is crucial for its potential therapeutic applications .
Similar Compounds:
Oleyl trifluoromethyl ketone: Another potent FAAH inhibitor, but less effective compared to oleoyl oxazolopyridine.
Andrographolide: Known for its antioxidative and anti-inflammatory properties.
Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.
Alpha-linolenic acid: A fatty acid with neuroprotective effects
Uniqueness: Oleoyl oxazolopyridine stands out due to its high potency as a FAAH inhibitor, with Ki values of 1.3 and 2.3 nM for human and rat enzymes, respectively. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Biochemische Analyse
Biochemical Properties
Oleoyl Oxazolopyridine interacts with FAAH, exhibiting Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the activity of FAAH, thereby preventing the breakdown of fatty acid amides. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Cellular Effects
The inhibition of FAAH by Oleoyl Oxazolopyridine can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Oleoyl Oxazolopyridine may play a role in sleep induction by preventing the degradation of oleamide, a fatty acid amide known to induce sleep .
Molecular Mechanism
Oleoyl Oxazolopyridine exerts its effects at the molecular level primarily through its interaction with FAAH. By inhibiting this enzyme, Oleoyl Oxazolopyridine prevents the hydrolysis and inactivation of fatty acid amides . This can lead to an increase in the levels of these compounds, potentially influencing various cellular processes.
Metabolic Pathways
Oleoyl Oxazolopyridine is involved in the metabolic pathway related to the breakdown of fatty acid amides. By inhibiting FAAH, it prevents the hydrolysis of these compounds, thereby influencing their metabolic processing .
Subcellular Localization
The subcellular localization of Oleoyl Oxazolopyridine is not explicitly reported in the literature. Considering its role as a FAAH inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the endoplasmic reticulum and nuclear membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl oxazolopyridine typically involves the reaction of oleic acid with oxazolopyridine under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of oleoyl oxazolopyridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Oleoyl oxazolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert oleoyl oxazolopyridine into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Eigenschaften
IUPAC Name |
(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAXVVBJJHSKD-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)












![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)